molecular formula C17H10BrFN6O3 B2415451 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892763-80-3

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2415451
CAS No.: 892763-80-3
M. Wt: 445.208
InChI Key: ZBOLGOWUMGNVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H10BrFN6O3 and its molecular weight is 445.208. The purity is usually 95%.
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Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-bromo-2-fluorophenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN6O3/c18-9-2-3-11(10(19)6-9)25-15(20)14(22-24-25)17-21-16(23-28-17)8-1-4-12-13(5-8)27-7-26-12/h1-6H,7,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOLGOWUMGNVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=C(C=C(C=C5)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological applications.

Structural Overview

The structural components of this compound include:

  • Benzo[d][1,3]dioxole : Known for its bioactivity.
  • 1,2,4-Oxadiazole : Associated with antimicrobial and anticancer properties.
  • Triazole : A heterocyclic compound often linked to antifungal and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of the 1,3,4-oxadiazole scaffold show broad-spectrum antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .
CompoundStructureMIC (µg/mL)Activity
4a1,2,4-Oxadiazole Derivative25Antibacterial
4bTriazole Derivative15Antifungal

The presence of bulky hydrophobic groups in the structure enhances its efficacy against bacterial membranes .

Anticancer Activity

The compound's potential as an anticancer agent has been supported by various studies. The triazole moiety is often linked to anticancer mechanisms:

  • Research indicates that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells .

In vitro studies have shown that the compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antibacterial Properties :
    • A series of oxadiazole derivatives were synthesized and tested for antibacterial activity. The most effective compounds exhibited MIC values lower than standard antibiotics like ampicillin .
  • Anticancer Evaluation :
    • In a comparative study of triazole derivatives against various cancer cell lines, certain compounds showed improved selectivity and potency compared to existing chemotherapeutics .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The oxadiazole and triazole rings may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through reactive oxygen species (ROS) generation or by modulating signaling pathways associated with cell survival .

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